O-Benzyl-L-isoleucine toluene-p-sulphonate
Description
O-Benzyl-L-isoleucine toluene-p-sulphonate is a chemical compound with the molecular formula C20H27NO5S . It is used in various chemical reactions and has several applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 379.14534407 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo sulfonylation, a process that involves the introduction of a sulfonyl group into a molecule . This reaction is often used in the synthesis of sulfonates .
Scientific Research Applications
Synthesis and Reactivity
Compounds involving toluene-p-sulphonate functionalities, such as benzyl azoxytoluene-p-sulphonate, have been studied for their reactive properties. For instance, benzyl azoxytoluene-p-sulphonate undergoes heterolytic fragmentation and can react with basic solutes at the sulfur atom of the toluene-p-sulphonate moiety, demonstrating complex reaction pathways that can be utilized in synthetic chemistry (Maskill, 1986).
Applications in Organic Synthesis
The synthesis of optically active derivatives of myo-inositol from toluene-p-sulphonyl derivatives illustrates the application of these compounds in obtaining optically active substances, which are crucial in the synthesis of pharmaceuticals and fine chemicals (Mercier, Barnett, & Gero, 1969).
Influence on Polymer Properties
The doping of polyaniline with p-toluene sulphonic acid demonstrates how aromatic sulphonate anions can affect the redox behavior of conducting polymers. This research indicates potential applications in modifying the electrical and thermal properties of polymers for use in electronics and materials science (Tawde, Mukesh, & Yakhmi, 2001).
Reaction Mechanisms and Kinetics
The study of the reactions of toluene-p-sulphonyl azide and isocyanate with low valent transition-metal complexes provides insights into the mechanisms of complex formation and decomposition, relevant for catalysis and the development of novel reaction pathways in synthetic chemistry (Beck, Rieber, Cenini, Porta, & La Monica, 1974).
Environmental and Microbial Interactions
The metabolism of arylsulphonates, including toluene-p-sulphonate, by microorganisms has been explored, highlighting the biological degradation pathways of these compounds. This research is crucial for understanding the environmental fate of sulphonated aromatic compounds and their potential impact on ecosystems (Cain & Farr, 1968).
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937211 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-75-8 | |
Record name | L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16652-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-isoleucine toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-isoleucine toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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